molecular formula C17H19ClN2O3S2 B12467096 N~2~-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide

N~2~-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide

Cat. No.: B12467096
M. Wt: 398.9 g/mol
InChI Key: PEYQSZPZWVXJJX-UHFFFAOYSA-N
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Description

N~2~-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Alaninamide Backbone: Starting with alanine, the amide bond is formed using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions, using reagents like 3-chlorobenzoyl chloride.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group is typically added through thiolation reactions, using reagents such as methylthiol or dimethyl disulfide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonamides.

    Medicine: Potential antimicrobial or anticancer agent due to its unique structure.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N2-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.

Uniqueness

N~2~-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide is unique due to the presence of both chlorophenyl and methylsulfanyl groups, which may confer distinct chemical and biological properties compared to other sulfonamides. This uniqueness could translate to enhanced efficacy or selectivity in its applications.

Properties

Molecular Formula

C17H19ClN2O3S2

Molecular Weight

398.9 g/mol

IUPAC Name

2-(3-chloro-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)propanamide

InChI

InChI=1S/C17H19ClN2O3S2/c1-12(17(21)19-14-7-5-9-16(11-14)24-2)20(25(3,22)23)15-8-4-6-13(18)10-15/h4-12H,1-3H3,(H,19,21)

InChI Key

PEYQSZPZWVXJJX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)SC)N(C2=CC(=CC=C2)Cl)S(=O)(=O)C

Origin of Product

United States

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